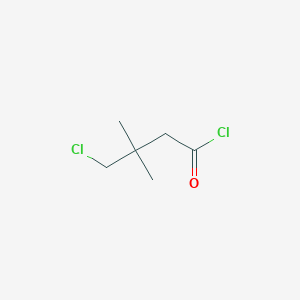
4-Chloro-3,3-dimethylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,3-dimethylbutanoyl chloride: is an organic compound with the molecular formula C6H11ClO . It is a derivative of butanoyl chloride, where a chlorine atom is substituted at the fourth position and two methyl groups are attached to the third carbon. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3,3-dimethylbutanoyl chloride can be synthesized through the chlorination of 3,3-dimethylbutanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反応の分析
Types of Reactions: 4-Chloro-3,3-dimethylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-chloro-3,3-dimethylbutanoic acid.
Reduction: The compound can be reduced to 4-chloro-3,3-dimethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Chloro-3,3-dimethylbutanoic acid: from hydrolysis.
4-Chloro-3,3-dimethylbutanol: from reduction.
科学的研究の応用
Chemistry: 4-Chloro-3,3-dimethylbutanoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). It plays a crucial role in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of specialty chemicals used in various applications.
作用機序
The mechanism of action of 4-chloro-3,3-dimethylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the acylation of amines, the compound forms an amide bond through the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
類似化合物との比較
3,3-Dimethylbutanoyl chloride: Similar structure but lacks the chlorine atom at the fourth position.
4-Chlorobutanoyl chloride: Similar structure but lacks the two methyl groups at the third position.
tert-Butylacetyl chloride: Similar structure with a tert-butyl group instead of the 3,3-dimethyl group.
Uniqueness: 4-Chloro-3,3-dimethylbutanoyl chloride is unique due to the presence of both the chlorine atom and the two methyl groups. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications.
特性
分子式 |
C6H10Cl2O |
|---|---|
分子量 |
169.05 g/mol |
IUPAC名 |
4-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3 |
InChIキー |
SOEDMOGKZGQHRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
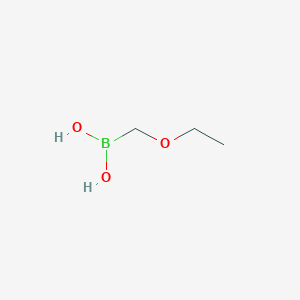
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
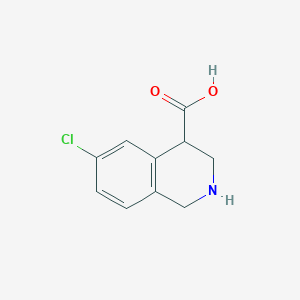
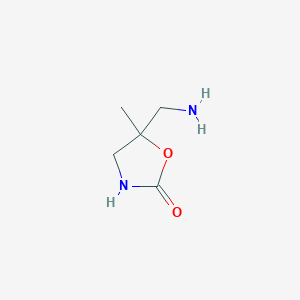

![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
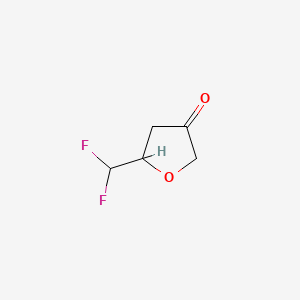
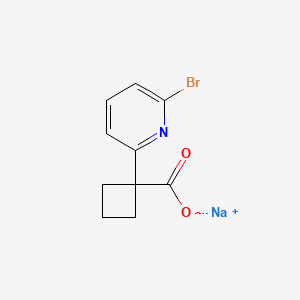
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
